molecular formula C14H15NO2 B3002394 Ethyl 2-(4-Amino-1-naphthyl)acetate CAS No. 1261808-45-0

Ethyl 2-(4-Amino-1-naphthyl)acetate

Cat. No.: B3002394
CAS No.: 1261808-45-0
M. Wt: 229.279
InChI Key: NYSNOLRCWSIIMB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Amino-1-naphthyl)acetate is an organic compound with the molecular formula C14H15NO2 It is a derivative of naphthalene, featuring an amino group at the 4-position and an ethyl ester group at the 2-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-Amino-1-naphthyl)acetate typically involves the reaction of 4-amino-1-naphthylamine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or ethanol under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-Amino-1-naphthyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(4-Amino-1-naphthyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Amino-1-naphthyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene core can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(4-aminonaphthalen-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-17-14(16)9-10-7-8-13(15)12-6-4-3-5-11(10)12/h3-8H,2,9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSNOLRCWSIIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C2=CC=CC=C12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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